molecular formula C17H22N2O5S B6761830 N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide

N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B6761830
M. Wt: 366.4 g/mol
InChI Key: XWSVQWXOUABCOS-UHFFFAOYSA-N
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Description

N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound includes an indene core, a carboxamide group, and a 1,4-oxathiane ring with a sulfone group. Such structural diversity makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c20-16(18-9-15-11-25(22,23)7-6-24-15)10-19-17(21)14-5-4-12-2-1-3-13(12)8-14/h4-5,8,15H,1-3,6-7,9-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSVQWXOUABCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NCC(=O)NCC3CS(=O)(=O)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps:

    Formation of the 1,4-oxathiane ring: This can be achieved through the cyclization of appropriate diols with sulfur-containing reagents under acidic conditions.

    Oxidation to the sulfone: The 1,4-oxathiane ring is oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation reaction: The sulfone derivative is then reacted with an amine to form the amide linkage.

    Coupling with the indene derivative: The final step involves coupling the amide with the indene derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amide and sulfone groups can participate in nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation products: Further oxidized sulfone derivatives.

    Reduction products: Sulfide derivatives.

    Substitution products: Various substituted amides and sulfone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: Can be used as a probe to study biological pathways involving sulfone and amide functionalities.

Industry

    Polymer Science: Potential use in the synthesis of polymers with unique properties.

    Chemical Sensors: Development of sensors for detecting specific chemical species.

Mechanism of Action

The mechanism by which N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfone and amide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(methylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide: Lacks the 1,4-oxathiane ring and sulfone group.

    N-[2-[(4,4-dioxo-1,4-thian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a thiane ring instead of an oxathiane ring.

Uniqueness

The presence of the 1,4-oxathiane ring with a sulfone group in N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide provides unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

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